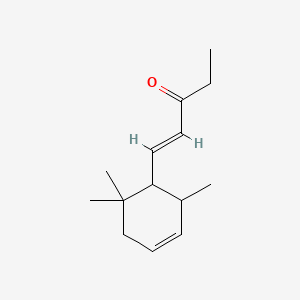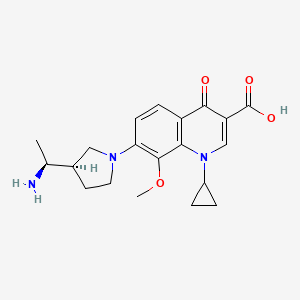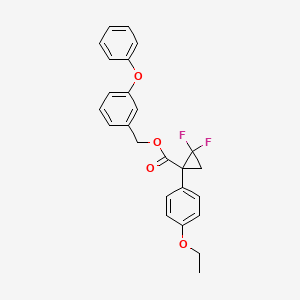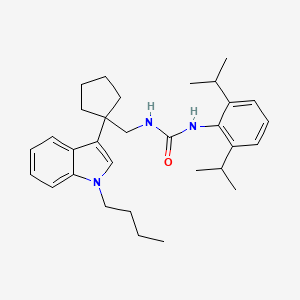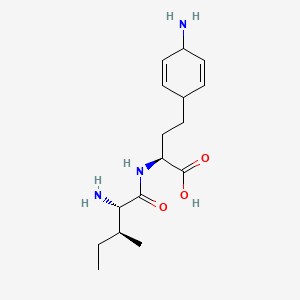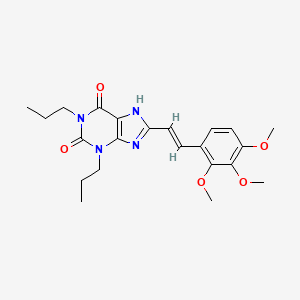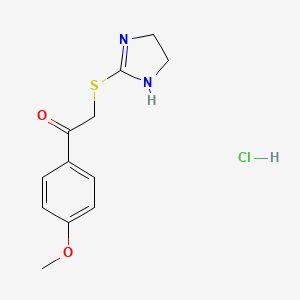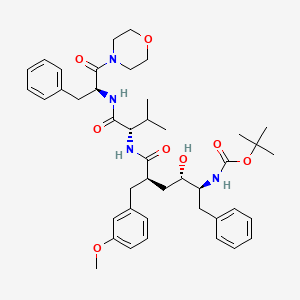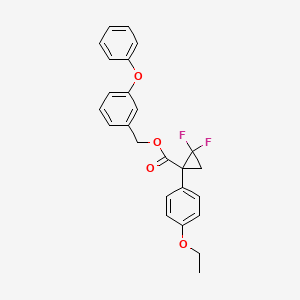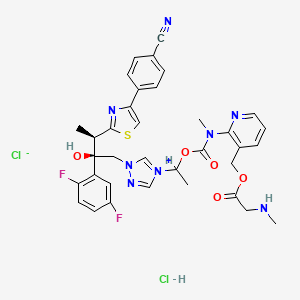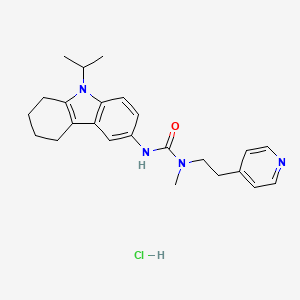
C.I. Acid Red 151, lithium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CI Acid Red 151, lithium salt, is a synthetic organic compound used primarily as a dye It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings This compound is known for its vibrant red color and is commonly used in various industrial applications, including textiles, paper, and leather dyeing
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Acid Red 151, lithium salt, typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminobenzenesulfonic acid, which is treated with sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 2-naphthol under alkaline conditions to produce the azo dye. The final step involves converting the dye into its lithium salt form by reacting it with lithium hydroxide.
Reaction Conditions:
Diazotization: 4-aminobenzenesulfonic acid + NaNO₂ + HCl → Diazonium salt
Coupling: Diazonium salt + 2-naphthol (in alkaline medium) → C.I. Acid Red 151
Lithium Salt Formation: C.I. Acid Red 151 + LiOH → this compound
Industrial Production Methods
In industrial settings, the production of this compound, follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pH, and reactant concentrations. The final product is purified through filtration, washing, and drying steps to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
C.I. Acid Red 151, lithium salt, can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: The azo group can be reduced to form amines, which can further react to form other compounds.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or neutral conditions.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents, while nucleophilic substitutions may involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Products may include sulfonic acids or quinones, depending on the extent of oxidation.
Reduction: The primary products are aromatic amines, which can further react to form other compounds.
Substitution: Depending on the substituent introduced, various derivatives of the original dye can be formed, each with unique properties.
Scientific Research Applications
C.I. Acid Red 151, lithium salt, has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the study of azo dye chemistry.
Biology: Employed in staining techniques for microscopy, helping to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to certain biological molecules.
Industry: Widely used in the textile, paper, and leather industries for dyeing purposes
Mechanism of Action
The mechanism by which C.I. Acid Red 151, lithium salt, exerts its effects is primarily through its interaction with various substrates. The azo group (-N=N-) can form hydrogen bonds and van der Waals interactions with different molecules, allowing it to bind effectively to fibers and other materials. In biological systems, the dye can interact with proteins and nucleic acids, making it useful for staining and visualization purposes.
Comparison with Similar Compounds
C.I. Acid Red 88: Another azo dye used in similar applications but with different solubility and stability properties.
C.I. Acid Red 73: Known for its use in textile dyeing, but less stable compared to C.I. Acid Red 151, lithium salt.
Properties
CAS No. |
51988-26-2 |
|---|---|
Molecular Formula |
C22H15LiN4O4S |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
lithium;4-[[4-[(2-hydroxynaphthalen-1-yl)diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C22H16N4O4S.Li/c27-21-14-5-15-3-1-2-4-20(15)22(21)26-25-17-8-6-16(7-9-17)23-24-18-10-12-19(13-11-18)31(28,29)30;/h1-14,27H,(H,28,29,30);/q;+1/p-1 |
InChI Key |
KFFZUMQADBQOBO-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


